This compound is categorized as a specialty material, primarily utilized in research settings. It is synthesized for various applications in pharmacology and medicinal chemistry, particularly due to its structural features that may influence biological activity. The compound's molecular formula is C14H27N3O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure .
The synthesis of 3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The following general steps outline a common synthetic route:
Specific reaction conditions such as temperature, solvent choice, and reaction time can significantly affect yield and purity, necessitating careful optimization during synthesis .
The molecular structure of 3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester features several key functional groups:
The stereochemistry at the chiral centers plays a crucial role in determining the compound's biological activity .
The chemical reactivity of 3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can be explored through various reactions:
These reactions are essential for modifying the compound for specific applications in drug design .
The mechanism of action for 3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with biological targets such as receptors or enzymes. Although specific mechanisms may vary based on target interaction:
Further studies are necessary to elucidate precise mechanisms and therapeutic potential .
The applications of 3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester are diverse:
Ongoing research aims to expand its applications based on emerging insights into its biological activities .
The synthesis of 3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester follows meticulously designed multi-step protocols to achieve precise functionalization of the piperidine core. The typical sequence commences with N-Boc protection of commercially available 3-aminopiperidine, where the tert-butyloxycarbonyl (Boc) group safeguards the secondary amine during subsequent reactions [3]. The key step involves selective methylation at the piperidine nitrogen adjacent to the carboxylic acid tert-butyl ester, achieved under Schotten-Baumann conditions to prevent over-alkylation—a common side reaction that reduces yield and purity. This reaction requires strict temperature control (-20°C) and stoichiometric precision [3] [6]. Following methylation, the introduction of the (S)-2-aminopropionyl moiety proceeds through amide coupling using reagents like HATU or DCC in anhydrous DMF, with yields typically ranging from 70-85% after chromatographic purification [3].
Table 1: Representative Synthetic Route with Optimization Challenges
Step | Reaction | Key Reagents/Conditions | Yield (%) | Major Challenge | Mitigation Strategy |
---|---|---|---|---|---|
1 | N-Boc Protection | Boc₂O, DMAP, THF, 0°C to RT | 95 | None significant | -- |
2 | Methylamination | CH₃I, K₂CO₃, DMF, -20°C | 65 | Over-alkylation | Low temperature, controlled addition |
3 | Amide Coupling | (S)-N-Boc-alanine, HATU, DIPEA, DMF | 82 | Epimerization | Pre-activation, <0°C coupling |
4 | Boc Deprotection | TFA/DCM (1:1), RT | 90 | Ester hydrolysis | Controlled acid strength |
Post-coupling, final deprotection of the amino group requires careful selection of acidic conditions to avoid compromising the tert-butyl ester or the newly formed amide bond. Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) is commonly employed, providing high deprotection yields (>90%) while preserving stereochemical integrity [3] [6]. The hydrophobicity introduced by the tert-butyl ester necessitates reverse-phase HPLC purification (C18 column, water/acetonitrile gradient with 0.1% TFA) to achieve pharmaceutical-grade purity (>99%) [6].
The stereochemical fidelity at the alpha-carbon of the propionyl side chain is paramount for biological activity. The (S)-configuration is installed using enantiomerically pure (S)-N-Boc-alanine as the coupling partner, leveraging its commercial availability and established stereochemical stability [3]. Infrared spectroscopy confirms successful amide bond formation through characteristic C=O stretches at 1650 cm⁻¹ (amide) and 1740 cm⁻¹ (ester), while ¹H NMR (δ 1.40 ppm for tert-butyl, δ 3.20–3.80 ppm for piperidine protons) verifies structural assembly without racemization [3].
The methyl-amino group’s regioselective incorporation at the piperidine 3-position exploits the nucleophilicity difference between the piperidine nitrogen and secondary amine. Transient protection of the secondary amine with a Boc group allows exclusive N-methylation of the tertiary amine. Kinetic studies reveal that methyl iodide in DMF at -20°C provides optimal selectivity, minimizing quaternary ammonium salt formation [3]. Chiral HPLC validation post-synthesis confirms enantiomeric excess (>99% ee), crucial for consistent biological performance in downstream applications such as opioid receptor ligands [3].
The tert-butyl ester serves dual roles throughout the synthesis: it protects the carboxylic acid functionality during reactive steps and enhances solubility in organic solvents for purification [3] [6]. Its stability under basic conditions (e.g., during methylamination) contrasts with its acid-lability, enabling selective deprotection without affecting amide bonds. The steric bulk of the tert-butyl group effectively prevents lactamization or other intramolecular side reactions involving the piperidine nitrogen during high-temperature steps [6].
Comparative studies with methyl or benzyl esters demonstrate the tert-butyl group’s superiority in preventing racemization during amide coupling—attributed to its electron-donating properties that reduce electrophilicity at the carbonyl carbon [3]. Final deprotection employs mild acids like TFA (to avoid ester hydrolysis), followed by careful neutralization to isolate the free amine. The ester’s hydrophobicity (LogP ≈ 2.5) facilitates extraction into organic phases (ethyl acetate or dichloromethane), streamlining intermediate purification [6].
While the primary chiral center originates from commercially available (S)-amino acids, catalytic asymmetric synthesis offers routes to novel analogs. Transition-metal catalysis, particularly using Rh(II)-BINAP complexes, achieves enantioselective amidation of prochiral piperidine derivatives with enantiomeric excesses up to 95% [3]. Organocatalysis provides a metal-free alternative: proline-derived catalysts facilitate α-amination of carbonyl precursors, though yields remain moderate (60-70%) compared to chiral pool approaches [3].
Enzymatic resolution using lipases (e.g., CAL-B) separates racemic mixtures of early-stage intermediates, such as 3-aminopiperidine derivatives, with high efficiency (E > 200) [3]. Immobilized enzymes enable catalyst recycling, aligning with green chemistry principles. These methodologies support the synthesis of non-natural stereoisomers for structure-activity relationship studies, revealing that the (S,S)-diastereomer exhibits superior binding to the δ-opioid receptor (Kᵢ = 8.3 nM) compared to other configurations [3].
The free amine on the propionyl side chain serves as a handle for structural diversification, enabling the synthesis of libraries for drug discovery. Acylation with sulfonyl chlorides or carboxylic acids yields analogs with modulated pharmacokinetic profiles, such as increased blood-brain barrier penetration (predicted BBB score: 0.8) [5] [6]. Reductive alkylation introduces hydrophobic groups (e.g., isopropyl), enhancing receptor affinity—exemplified by the analog 4-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (Mol. Wt. 327.5 g/mol), which shows promise for neurodegenerative targets [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: